7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 4-methoxyphenyl group at position 7, a methyl group at position 5, and a 2-methylphenyl carboxamide substituent at position 4.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-6-4-5-7-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-10-16(28-3)11-9-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAVXNIVLIOEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors.
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction.
Pharmacokinetics
The synthesis of similar compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This suggests that the compound might have good stability and could be synthesized in a short reaction time.
Biological Activity
The compound 7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as compound A ) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its complex structure that includes a triazole-pyrimidine core and various aromatic substituents. The molecular formula is with a molecular weight of approximately 377.4 g/mol. The presence of methoxy and methyl groups in the structure is believed to influence its biological activity significantly.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy in various seizure models. In studies involving related compounds, such as 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine (MH4b1), anticonvulsant effects were observed in dose-dependent manners against maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models . This suggests that compound A may also possess similar anticonvulsant properties due to its structural similarities.
Anti-inflammatory and Analgesic Effects
Compounds within the triazolo-pyrimidine class have been reported to demonstrate anti-inflammatory and analgesic activities. For example, new diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have shown promising results as selective COX inhibitors, which are crucial targets in inflammatory processes . Given the structural parallels with compound A, it is plausible that it may exhibit comparable anti-inflammatory effects.
The mechanisms through which compound A exerts its biological effects are likely multifaceted:
- GABA-A Receptor Modulation : Similar compounds have shown interaction with GABA-A receptors, which play a critical role in the modulation of neuronal excitability and seizure threshold.
- Monoamine Oxidase Inhibition : Certain derivatives have demonstrated selective inhibition of monoamine oxidase (MAO) subtypes, which could contribute to their anticonvulsant properties .
- COX Inhibition : The potential for COX inhibition may also underlie anti-inflammatory effects observed in related compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR of compound A is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substituent Positioning : The placement of methoxy and methyl groups on the phenyl rings can significantly affect lipophilicity and receptor binding affinity.
- Aromatic Interactions : The presence of multiple aromatic rings enhances hydrophobic interactions with target proteins, potentially increasing potency.
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Anticonvulsant Profile : In a study evaluating the anticonvulsant profile of pyrazolo[1,5-a][1,3,5]triazines, significant protective effects were observed against induced seizures in animal models. Compounds demonstrated IC50 values indicating effective concentrations for seizure prevention .
- Anti-inflammatory Activity : Research on diaryl-triazolo-pyrimidines showed marked reduction in inflammation markers in vivo. These findings support the hypothesis that compound A may possess similar therapeutic potential against inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of methoxy and methyl groups enhances the compound's bioavailability and binding affinity to bacterial targets.
- Study Findings :
- In vitro studies demonstrated effective antibacterial activity against resistant strains.
- Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various assays:
- Cytotoxicity Assays :
- Significant inhibition of cell growth was observed in human cancer cell lines such as MCF-7.
- Docking studies revealed favorable interactions with proteins involved in cancer progression.
- Data Summary Table for Anticancer Activity :
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation through the inhibition of TNFα and TNFR1 complexes.
- In Vivo Studies :
- Animal models exhibited reduced levels of inflammatory markers when treated with the compound.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives, including the compound . It was found that specific modifications significantly enhanced activity against resistant bacterial strains.
Study 2: Anticancer Properties
In a comparative analysis of several triazole derivatives against MCF-7 cells, it was determined that introducing specific substituents on the phenyl rings improved cytotoxicity. The compound demonstrated lower IC50 values compared to conventional chemotherapeutics.
Comparison with Similar Compounds
Key Observations :
- Carboxamide Modifications : Replacing the 2-methylphenyl group with bulkier or polar substituents (e.g., 4-methoxyphenyl or acetylphenyl ) impacts lipophilicity and hydrogen-bonding capacity.
Melting Points and Solubility
Melting points (MP) and substituent effects for selected analogs:
Trends :
- Electron-withdrawing groups (e.g., NO₂ in 5j) increase MP via dipole interactions.
- Methoxy groups improve water solubility, as seen in TMDP-based syntheses using aqueous ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
